3,4-MDEA-d5 (hydrochloride)
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Overview
Description
3,4-MDEA-d5 (hydrochloride) is an internal standard used for the quantification of 3,4-MDEA . It is categorized as an amphetamine and shares similar psychotropic action to MDMA, commonly known as "ecstasy" . It is used in analytical reference standards and is available for academic research .
Molecular Structure Analysis
The molecular formula of 3,4-MDEA-d5 (hydrochloride) is C12H12D5NO2 • HCl . The average mass is 248.761 Da, and the monoisotopic mass is 248.133987 Da . The SMILES representation isCC(NC([2H])([2H])C([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl
.
Scientific Research Applications
Analytical Method Development
- Sensitive Gas Chromatography-Mass Spectrometry Method : A method was developed for measuring 3,4-MDEA and related compounds in human urine, emphasizing its relevance in analytical chemistry. This method showcases the utility of 3,4-MDEA-d5 in improving the accuracy and sensitivity of drug testing procedures (Pirnay, Abraham, & Huestis, 2006).
Environmental and Industrial Applications
- CO2 Capture Performance : A study on methyldiethanolamine (MDEA)-based deep eutectic solvents for CO2 capture illustrates the potential industrial application of compounds related to 3,4-MDEA in environmental sustainability (Ahmad, Lin, Xiaoxiao, Xu, & Xu, 2021).
Drug Metabolism and Pharmacokinetics
- Metabolism by Cytochrome P450 Isozymes : Research on the metabolism of 3,4-MDEA by various cytochrome P450 isozymes in human liver microsomes provides insights into the pharmacokinetics of the drug, crucial for understanding its biological effects and potential medical applications (Meyer, Peters, & Maurer, 2009).
Forensic Analysis
Drug Testing in Blood : An assay for the enantioselective measurement of 3,4-MDEA and related compounds in small plasma volumes offers significant potential for forensic toxicology, contributing to more accurate and reliable drug detection in forensic settings (Peters et al., 2005).
Analysis in Ecstasy Tablets : The use of 13C solid state nuclear magnetic resonance (NMR) spectroscopy for analyzing ecstasy tablets containing 3,4-MDEA underscores the compound's relevance in forensic science, aiding in the identification of illicit drugs (Lee et al., 1999).
Neuropharmacology
- Serotonergic Deficits and Learning Impairment : Studies on the effects of MDEA on serotonergic systems and learning in rats have implications for understanding the neuropharmacological impact of 3,4-MDEA, which can guide research in neuroscience and psychiatric medicine (Barrionuevo et al., 2000).
Safety And Hazards
properties
CAS RN |
1286588-92-8 |
---|---|
Product Name |
3,4-MDEA-d5 (hydrochloride) |
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
248.762 |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |
InChI Key |
IBDIPBWIXJRJQM-IYSLTCQOSA-N |
SMILES |
CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |
synonyms |
Eve-d5; MDE-d5; 3,4-Methylenedioxyethylamphetamine-d5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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